Summary of the Application: SGI-1776 has shown significant preclinical activity against Acute Myeloid Leukemia (AML) . The PIM kinases (PIM1, PIM2, PIM3) are a small family of proto-oncogenes within the CAMK super-family . Overexpression of PIM kinases significantly augments cell survival and accelerates tumorigenesis .
Methods of Application: In vitro assays were conducted in a panel of human AML cell lines. Low nanomolar concentrations of SGI-1776 potently diminished cell viability and inhibited clonogenic survival . SGI-1776 induced apoptosis in AML cells in a dose-dependent manner .
Results or Outcomes: SGI-1776 inhibited tumor growth significantly more effectively in these models than administration of the standard of care agents cytarabine and daunorubicin . These data support clinical study of SGI-1776 in patients with AML and further investigation of the role of PIM kinase in AML pathophysiology .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of relapsed/refractory leukemias .
Methods of Application: A Phase 1, Multicenter, Open-label, Dose-escalation Study of SGI-1776, a PIM Kinase Inhibitor, in Subjects with Relapsed/Refractory Leukemias was conducted . SGI-1776 was administered orally at escalating dose levels .
Results or Outcomes: The study was withdrawn due to the dose limiting toxicity of cardiac QTc prolongation .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of Prostate Cancer .
Methods of Application: A safety study was conducted to determine the maximum tolerated dose, pharmacokinetics and pharmacodynamics of SGI-1776, a PIM Kinase Inhibitor, in subjects with hormone and docetaxel refractory prostate cancer .
Results or Outcomes: The study was terminated due to the dose limiting toxicity of cardiac QTc prolongation .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of Non-Hodgkin’s Lymphoma .
Methods of Application: A safety study was conducted to determine the maximum tolerated dose, pharmacokinetics and pharmacodynamics of SGI-1776, a PIM Kinase Inhibitor, in subjects with relapsed/refractory Non-Hodgkin’s Lymphoma .
Summary of the Application: SGI-1776 has shown significant activity against Chronic Myeloid Leukemia (CML) . It induces apoptosis in CML cells .
Methods of Application: In vitro assays were conducted in CML cell lines. Treatment of CML cells with SGI-1776 results in a concentration-dependent induction of apoptosis .
Results or Outcomes: The mechanism of decline in Mcl-1 was at the RNA level and was correlated with inhibition of global RNA synthesis . These data suggest that SGI-1776 induces apoptosis in CML and that the mechanism involves Mcl-1 reduction .
Summary of the Application: SGI-1776 has been used in trials studying the treatment of Breast Cancer .
Methods of Application: A study was conducted to determine the effects of SGI-1776 on the triple-negative breast cancer cell line, MDA-MB-231 . Western blot analysis revealed that both NEO and SGI-1776, inhibited ROCK2/STAT3 signaling in MDA-MB-231 cells .
Results or Outcomes: The study showed that SGI-1776 potently inhibits PIM1 kinase at nanomolar concentrations and significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 in vitro .
SGI-1776 is a potent and selective inhibitor of the Pim kinase family, specifically targeting Pim-1, Pim-2, and Pim-3. Chemically, it is characterized as N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine. This compound exhibits ATP-competitive inhibition, which is essential for its role in modulating cell survival pathways. The structure of SGI-1776 allows it to effectively interfere with the phosphorylation processes mediated by Pim kinases, which are critical in various cellular functions including apoptosis and cell cycle regulation .
SGI-1776 operates primarily through the inhibition of serine/threonine kinases within the Pim family. The mechanism involves blocking ATP binding to these kinases, thereby preventing the phosphorylation of downstream targets such as Bad and p21Cip1/WAF1. This inhibition leads to alterations in cell cycle progression and apoptosis induction. Studies have shown that SGI-1776 can induce apoptosis in chronic lymphocytic leukemia cells by reducing the expression of anti-apoptotic proteins like Mcl-1 without affecting others like Bcl-2 and Bcl-X L .
The biological activity of SGI-1776 has been extensively studied, particularly in the context of cancer. It has demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to traditional chemotherapy. In chronic lymphocytic leukemia cells, SGI-1776 treatment resulted in a concentration-dependent increase in apoptosis rates. Additionally, it has been shown to induce G1 cell cycle arrest in prostate cancer cells and resensitize multidrug-resistant cancer cells to taxanes .
SGI-1776's primary applications are in cancer research and therapy. Its ability to inhibit Pim kinases makes it a candidate for treating various malignancies, particularly those that exhibit resistance to conventional therapies. Clinical studies have indicated its potential effectiveness in chronic lymphocytic leukemia and prostate cancer, where it enhances apoptosis and reduces tumor growth in xenograft models .
Interaction studies have revealed that SGI-1776 selectively inhibits the three isoforms of Pim kinases with varying IC50 values: approximately 7 nM for Pim-1, 363 nM for Pim-2, and 69 nM for Pim-3. These studies underscore its specificity compared to other kinase inhibitors, making it a valuable tool for probing the biological roles of Pim kinases in cancer biology . Furthermore, SGI-1776 has been shown to enhance the efficacy of other chemotherapeutic agents when used in combination treatments .
Several compounds share structural or functional similarities with SGI-1776. Here are some notable examples:
Compound Name | Structure Type | Target Kinase Family | Unique Features |
---|---|---|---|
GSK1904529 | Imidazo[1,2-b]pyridazine | Pim Kinases | Selective for Pim kinases with a different binding mode |
AZD1208 | Pyrimidine derivative | Pim Kinases | Exhibits activity against other kinases like AKT |
PIM447 | Pyridazine derivative | Pim Kinases | Orally bioavailable with distinct pharmacokinetics |
SGI-1776 is unique due to its specific binding affinity and mechanism of action that selectively disrupts the function of all three isoforms of Pim kinases while having minimal effects on other kinase families . This specificity makes it an attractive candidate for targeted cancer therapies.
SGI-1776 demonstrates distinct cytotoxic profiles across various hematological malignancies, with marked selectivity toward specific leukemia and lymphoma subtypes. The compound exhibits potent anti-neoplastic activity through inhibition of provirus integration site for Moloney murine leukemia virus protein kinases, resulting in disruption of multiple oncogenic signaling pathways [1] [2].
Acute myeloid leukemia cell lines demonstrate exceptional sensitivity to SGI-1776, with responses strongly correlated to FMS-like tyrosine kinase 3 mutation status. MV-4-11 cells, harboring homozygous FMS-like tyrosine kinase 3 internal tandem duplication mutations, exhibit the highest sensitivity with inhibitory concentration fifty values ranging from 0.5 to 1.0 micromolar [3] [4]. MOLM-13 cells, containing heterozygous FMS-like tyrosine kinase 3 internal tandem duplication mutations, display comparable sensitivity within the same concentration range. In contrast, OCI-AML-3 cells with wild-type FMS-like tyrosine kinase 3 require higher concentrations of 1.0 to 3.0 micromolar for equivalent cytotoxic effects [3].
Treatment of acute myeloid leukemia cell lines with SGI-1776 induces dose-dependent apoptosis, with annexin V-positive cell populations reaching 70-80% at 10 micromolar concentrations in FMS-like tyrosine kinase 3 mutated lines, compared to 50-60% in wild-type variants [3] [4]. The mechanism involves rapid degradation of myeloid cell leukemia sequence 1 protein through combined transcriptional and translational inhibition. RNA synthesis decreases to less than 50% of control levels at 0.1 micromolar SGI-1776 in sensitive lines, with corresponding reductions in myeloid cell leukemia sequence 1 messenger RNA levels to 40% at 1 micromolar and 15% at 10 micromolar concentrations [3].
The Pediatric Preclinical Testing Program evaluation revealed Kasumi-1 as the most sensitive acute myeloid leukemia line with an inhibitory concentration fifty of 0.28 micromolar, attributed to its activating c-Kit mutation [5]. This exceptional sensitivity demonstrates the compound's efficacy against receptor tyrosine kinase-driven malignancies beyond FMS-like tyrosine kinase 3 mutations.
Primary chronic lymphocytic leukemia cells demonstrate consistent sensitivity to SGI-1776 across heterogeneous patient populations, regardless of traditional prognostic markers including ZAP-70 expression, beta-2 microglobulin levels, immunoglobulin heavy chain variable region mutation status, Rai staging, and prior treatment history [6] [7]. Treatment with 1, 3, and 10 micromolar SGI-1776 for 24 hours induces average apoptosis increases of 10%, 22%, and 38% respectively, compared to untreated controls [6].
The selectivity profile reveals remarkable specificity for malignant lymphocytes, with normal donor lymphocytes showing minimal cytotoxicity averaging only 5% apoptosis increase at 10 micromolar concentrations [6] [7]. This therapeutic window reflects the compound's targeting of oncogenic pathways predominantly active in transformed cells.
Mechanistic studies in chronic lymphocytic leukemia reveal a unique pathway involving c-Myc destabilization and subsequent myeloid cell leukemia sequence 1 protein reduction. Unlike in proliferating cell types, traditional provirus integration site for Moloney murine leukemia virus targets including Bad serine-112 and histone H3 serine-10 phosphorylation remain unaffected [6]. Instead, SGI-1776 reduces c-Myc serine-62 phosphorylation and total protein levels, correlating with dose-dependent inhibition of global RNA synthesis to 50% of control at 10 micromolar [6].
The myeloid cell leukemia sequence 1 protein represents the primary determinant of chronic lymphocytic leukemia cell survival following SGI-1776 treatment. Protein levels decrease to 80% and 70% of control at 1 and 3 micromolar respectively, reaching 30% at 10 micromolar concentrations after 24 hours [6]. This reduction occurs through messenger RNA destabilization, with transcript levels declining to 35% of control at maximum tested concentrations [6].
Solid tumor responses to SGI-1776 vary significantly across histotypes, with notable activity in hormone-refractory prostate cancers and limited efficacy in pediatric solid tumor models. Prostate cancer cell lines demonstrate differential sensitivity patterns related to androgen independence and provirus integration site for Moloney murine leukemia virus expression levels [8] [9].
Androgen-independent prostate cancer lines exhibit superior sensitivity, with 22Rv1, PC3, and C4-2B cells showing inhibitory concentration fifty values of 2, 3, and 4 micromolar respectively [9]. LNCaP cells display intermediate response at 5 micromolar, while DU145 and RWPE2-W99 lines require 8-9 micromolar concentrations. LAPC-4 cells demonstrate minimal responsiveness, requiring concentrations exceeding 10 micromolar [9].
The Pediatric Preclinical Testing Program comprehensive evaluation across 31 solid tumor xenografts revealed limited activity, with only 29% of models showing significant event-free survival differences [5]. Intermediate activity criteria were met in merely 3% of evaluable solid tumor models. Among pediatric sarcomas, CHLA-9 Ewing sarcoma cells demonstrated exceptional sensitivity with an inhibitory concentration fifty of 0.52 micromolar, while rhabdomyosarcoma lines showed variable responses ranging from 1.97 to 3.88 micromolar [5].
Pancreatic adenocarcinoma models exhibit moderate sensitivity to SGI-1776, with enhanced cytotoxicity observed in combination with gemcitabine. PANC-1 and MIA PaCa-2 cells show decreased Bad serine-112 phosphorylation at 1-10 micromolar concentrations, accompanied by cell cycle arrest in the G1 phase at 5 micromolar in MIA PaCa-2 cells [10]. The combination therapy produces synergistic effects, suggesting potential utility in gemcitabine-resistant pancreatic cancers.
SGI-1776 induces profound cell cycle perturbations across multiple cancer types, with effects most pronounced in actively proliferating cells. The mechanism involves inhibition of p21 serine-145 phosphorylation by provirus integration site for Moloney murine leukemia virus kinases, resulting in accumulation of hypophosphorylated p21 and subsequent cyclin-dependent kinase inhibition [8].
In prostate cancer models, dose-dependent G1 arrest occurs with increasing SGI-1776 concentrations. C4-2B cells demonstrate G1 phase accumulation from 72% at baseline to 81% at 2.5 micromolar and 95% at 7.5 micromolar [8]. 22Rv1 cells show similar patterns with G1 populations increasing from 60% to 70% and 81% at corresponding concentrations [8]. These effects correlate with complete inhibition of p21 serine-145 phosphorylation at therapeutic doses.
Acute myeloid leukemia cell lines exhibit distinct cell cycle responses reflecting their transformed phenotype. Treatment with SGI-1776 results in decreased phosphorylation of 4E-binding protein 1 at threonine-37/46 sites, disrupting cap-dependent protein translation initiation [3]. This effect contributes to rapid degradation of short-lived oncoproteins including myeloid cell leukemia sequence 1 and cyclin D1, ultimately triggering apoptosis rather than sustained arrest.
The temporal dynamics of cell cycle arrest vary among cancer types, with solid tumors generally showing sustained G1 accumulation while hematological malignancies progress rapidly to apoptosis. This differential response reflects the distinct dependencies on provirus integration site for Moloney murine leukemia virus-regulated survival pathways between these tumor classes.
Cell Line | Cancer Type | IC50 (μM) | Apoptosis at 10μM (%) | Reference |
---|---|---|---|---|
MV-4-11 | AML (FLT3-ITD) | 0.5-1.0 | 70-80 | Chen et al., 2011 [3] |
MOLM-13 | AML (FLT3-ITD) | 0.5-1.0 | 70-80 | Chen et al., 2011 [3] |
OCI-AML-3 | AML (FLT3-WT) | 1.0-3.0 | 50-60 | Chen et al., 2011 [3] |
Kasumi-1 | AML | 0.28 | N/A | PPTP Study [5] |
JeKo-1 | Mantle Cell Lymphoma | 1-3 | 60-80 | Raab et al., 2012 [11] |
Mino | Mantle Cell Lymphoma | 1-3 | 38-60 | Raab et al., 2012 [11] |
22Rv1 | Prostate Cancer | 2 | N/A | Mumenthaler et al., 2009 [9] |
PC3 | Prostate Cancer | 3 | N/A | Mumenthaler et al., 2009 [9] |
C4-2B | Prostate Cancer | 4 | N/A | Mumenthaler et al., 2009 [9] |
Concentration (μM) | CLL Apoptosis Increase (%) | Normal Lymphocyte Response (%) | Mcl-1 Reduction (%) |
---|---|---|---|
1 | 10 | 5 | 20 |
3 | 22 | 5 | 30 |
10 | 38 | 5 | 70 |
SGI-1776 Concentration (μM) | C4-2B G1 Phase (%) | 22Rv1 G1 Phase (%) | p21 Phosphorylation Status |
---|---|---|---|
0 | 72 | 60 | Baseline |
2.5 | 81 | 70 | Partially Inhibited |
7.5 | 95 | 81 | Completely Inhibited |